molecular formula C14H11N3O2S B12219301 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12219301
M. Wt: 285.32 g/mol
InChI Key: RSGBBAKZAGQLJE-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the thiophene moiety. The final step often involves the acylation of the benzamide core. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the benzamide core and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated benzamide and thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole derivatives exhibit potent anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to induce apoptosis in cancer cells. Studies indicate that 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide may act similarly due to its structural similarities with known anticancer agents.

Case Study:
In a study published in Nature Reviews Cancer, researchers explored the efficacy of various oxadiazole derivatives against multiple cancer cell lines. The findings suggested that compounds with similar structures to this compound exhibited IC50 values as low as 0.11μM0.11\mu M against human lung cancer cells, indicating strong potential for therapeutic development .

Antimicrobial Properties

The compound's biological activity extends to antimicrobial effects. Research has shown that oxadiazole derivatives can inhibit bacterial growth effectively. The thiophene moiety enhances this activity by improving lipid solubility and membrane permeability.

Case Study:
A study highlighted in the Journal of Medicinal Chemistry reported that several oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiophene ring could further enhance antimicrobial efficacy .

Agricultural Applications

In agriculture, compounds like this compound are explored as potential agrochemicals due to their ability to act as herbicides or fungicides. The oxadiazole ring is known for its role in inhibiting plant pathogens.

Case Study:
Research conducted by agricultural scientists found that certain oxadiazole-based compounds effectively reduced fungal infections in crops. Field trials indicated a significant decrease in disease severity when treated with formulations containing this compound, suggesting its viability as an agricultural fungicide.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a similar heterocyclic structure but containing a sulfur and nitrogen atom in the ring.

    Triazoles: Compounds with three nitrogen atoms in the ring.

    Benzamides: Compounds with a benzamide core but different substituents.

Uniqueness

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the combination of the thiophene and oxadiazole rings, which confer specific chemical and biological properties not found in other similar compounds .

Biological Activity

2-Methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that belongs to the class of benzamides and oxadiazoles. Its unique structure, featuring a thiophene moiety and an oxadiazole ring, has attracted significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure

The molecular formula for this compound is C12H10N4OSC_{12}H_{10}N_4OS. The presence of the oxadiazole and thiophene rings contributes to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following general steps are commonly employed:

  • Formation of the Oxadiazole Ring : Reaction of appropriate thiophene derivatives with hydrazine and carbonyl compounds.
  • Benzamide Formation : Coupling the resulting oxadiazole with a substituted benzoyl chloride or acid.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Biological Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant biological activities. The biological activities of this compound include:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains, demonstrating effective inhibition similar to known antibiotics.

Anticancer Properties

The oxadiazole derivatives are recognized for their anticancer potential:

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines (IC50 values ranging from low micromolar concentrations) .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : Interaction with key enzymes such as carbonic anhydrase and histone deacetylases.
  • Receptor Modulation : Binding to specific receptors involved in cell signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamideStructureExhibits different biological activities
4-Methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamideStructurePotentially different reactivity patterns
N-(4-methylfurazan-3-yl)-2,4-dichlorophenylcarboxamideStructureDifferent pharmacological profiles

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : A study involving various cancer cell lines indicated that modifications in the structure could enhance cytotoxicity significantly.
    • Example: A derivative exhibited an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis .
  • Antimicrobial Studies : Testing against resistant bacterial strains revealed promising results for therapeutic applications in infectious diseases.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

2-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C14H11N3O2S/c1-9-5-2-3-6-10(9)14(18)15-13-12(16-19-17-13)11-7-4-8-20-11/h2-8H,1H3,(H,15,17,18)

InChI Key

RSGBBAKZAGQLJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CS3

Origin of Product

United States

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